molecular formula C10H18N2O3 B11786322 Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

Cat. No.: B11786322
M. Wt: 214.26 g/mol
InChI Key: NQGHDCYUNMFGRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 3-oxopiperidine-1-carboxylate as a starting material, which is then reacted with an appropriate amine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-2-oxopiperidine-1-carboxylate include:

    1-Boc-3-piperidone: A piperidine derivative with similar structural features.

    tert-Butyl 3-oxopiperidine-1-carboxylate: A precursor in the synthesis of this compound.

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A fluorinated piperidine derivative.

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(11)8(12)13/h7H,4-6,11H2,1-3H3

InChI Key

NQGHDCYUNMFGRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)N

Origin of Product

United States

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